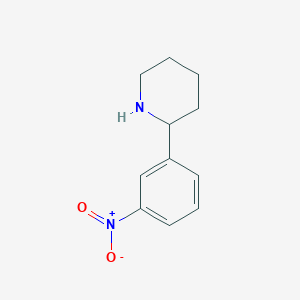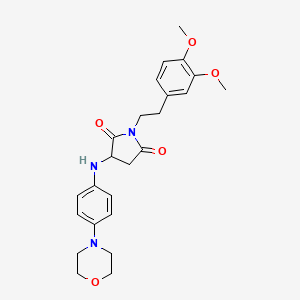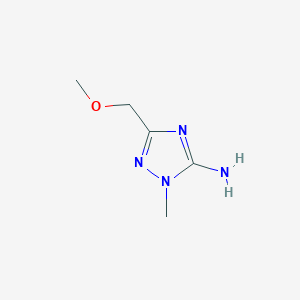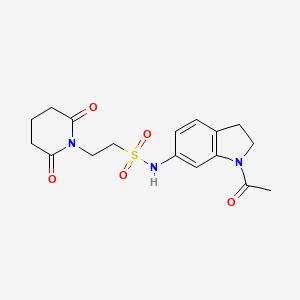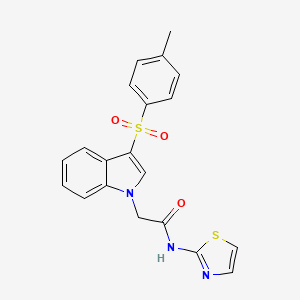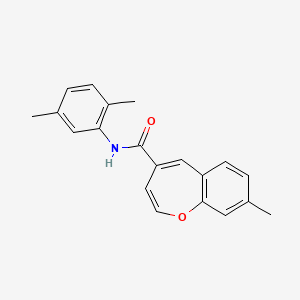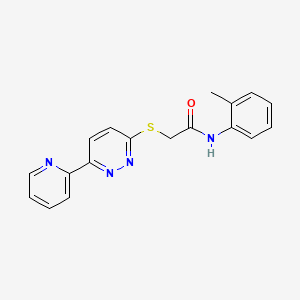
2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety linked via a thioether bond to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.
Thioether Formation: The pyridazinyl intermediate is then reacted with a pyridinyl thiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the thioether linkage.
Acetamide Coupling: Finally, the thioether intermediate is coupled with o-tolyl acetamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C with H2, sodium borohydride (NaBH4)
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide can be used as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting catalytic properties.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator, given its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyridazinyl and pyridinyl moieties could facilitate binding to metal ions or other cofactors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide: Lacks the o-tolyl group, potentially altering its biological activity and binding properties.
N-(o-tolyl)acetamide: Lacks the pyridazinyl and pyridinyl moieties, which are crucial for specific interactions.
2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of an o-tolyl group, which may affect its steric and electronic properties.
Uniqueness
The uniqueness of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide lies in its combination of pyridazinyl, pyridinyl, and o-tolyl groups, which together confer specific chemical and biological properties that are not present in simpler or structurally different analogs. This makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-6-2-3-7-14(13)20-17(23)12-24-18-10-9-16(21-22-18)15-8-4-5-11-19-15/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLQGKGORFBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)
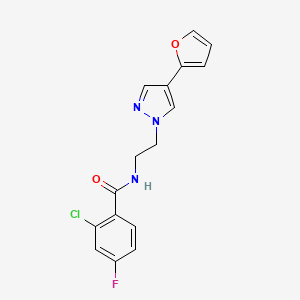
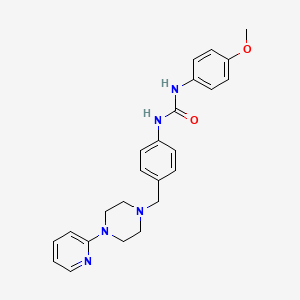
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2718564.png)
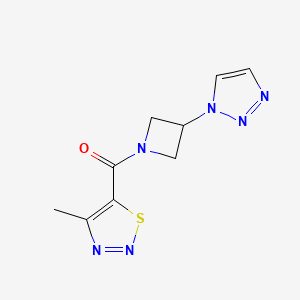

![2-methyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2718569.png)
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2718570.png)
